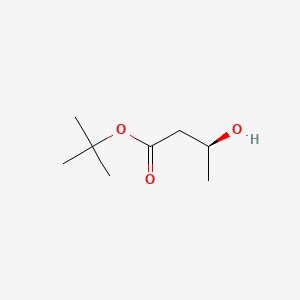

(S)-tert-butyl 3-hydroxybutanoate

Vue d'ensemble

Description

(S)-tert-butyl 3-hydroxybutanoate is a chiral compound with significant importance in organic synthesis and various industrial applications. It is an ester derivative of 3-hydroxybutanoic acid and is known for its role as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Analyse Biochimique

Biochemical Properties

(S)-tert-butyl 3-hydroxybutanoate plays a significant role in biochemical reactions, particularly in the synthesis of bioactive compounds. It interacts with several enzymes and proteins, including hydroxyl-carboxylic acid receptors and histone deacetylase enzymes. These interactions are crucial for its role in metabolic pathways and regulatory functions. For instance, this compound can act as a substrate for enzymes involved in the synthesis of polyhydroxybutyrate, a biodegradable polymer. The nature of these interactions often involves binding to active sites of enzymes, facilitating or inhibiting specific biochemical reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to bind to specific cell receptors, such as hydroxyl-carboxylic acid receptors, which play a role in cellular signaling. This binding can lead to the inhibition of histone deacetylase enzymes, thereby affecting gene expression and epigenetic regulation. Additionally, this compound can impact cellular metabolism by serving as an alternative energy source during periods of glucose deficiency .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It binds to hydroxyl-carboxylic acid receptors and inhibits histone deacetylase enzymes, leading to changes in gene expression. This inhibition can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions. Furthermore, this compound can act as an enzyme substrate, participating in the synthesis of polyhydroxybutyrate and other bioactive compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biochemical properties. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to alter cellular functions, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been observed to have beneficial effects on cellular metabolism and gene expression. At higher dosages, it can exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular functions. Threshold effects have been noted, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of polyhydroxybutyrate. It interacts with enzymes such as β-ketothiolase and acetoacetyl-CoA reductase, which are essential for the conversion of acetyl-CoA to polyhydroxybutyrate. These interactions influence metabolic flux and metabolite levels, contributing to the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across the plasma membrane by proton-coupled monocarboxylate symporters, which facilitate its rapid uptake into cells. Once inside the cell, this compound can be distributed to various cellular compartments, where it exerts its biochemical effects .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the mitochondria and cytosol. Its activity and function are influenced by its localization, as it interacts with enzymes and proteins within these compartments. Targeting signals and post-translational modifications play a role in directing this compound to these specific locations, where it can participate in various biochemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-hydroxybutanoate typically involves the esterification of (S)-3-hydroxybutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve biocatalytic methods using enzymes or microorganisms. For instance, the asymmetric reduction of ethyl acetoacetate using baker’s yeast can yield (S)-3-hydroxybutanoic acid, which can then be esterified with tert-butyl alcohol to produce the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-tert-butyl 3-hydroxybutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group.

Major Products Formed

Oxidation: The major product is tert-butyl 3-oxobutanoate.

Reduction: The major product is tert-butyl 3-hydroxybutanol.

Substitution: The major products depend on the substituent introduced, such as tert-butyl 3-chlorobutanoate when using thionyl chloride.

Applications De Recherche Scientifique

(S)-tert-butyl 3-hydroxybutanoate has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is involved in the production of pharmaceuticals, including drugs for treating metabolic disorders.

Industry: It is used in the manufacture of polymers and other industrial chemicals .

Mécanisme D'action

The mechanism of action of (S)-tert-butyl 3-hydroxybutanoate involves its conversion to active metabolites in biological systems. For example, in metabolic pathways, it can be converted to 3-hydroxybutyrate, which is a key intermediate in the metabolism of fatty acids and ketone bodies. This conversion is catalyzed by enzymes such as 3-hydroxybutyrate dehydrogenase .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl (S)-3-hydroxybutanoate

- Methyl (S)-3-hydroxybutanoate

- tert-Butyl 3-hydroxybutyrate

Uniqueness

(S)-tert-butyl 3-hydroxybutanoate is unique due to its specific tert-butyl ester group, which imparts distinct steric and electronic properties. This makes it particularly useful in asymmetric synthesis and as a protecting group in organic synthesis .

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it an essential intermediate in the synthesis of numerous bioactive and industrially relevant compounds.

Propriétés

IUPAC Name |

tert-butyl (3S)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-6(9)5-7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPVFILAHLKSNJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436219 | |

| Record name | tert-Butyl (3S)-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82578-45-8 | |

| Record name | tert-Butyl (3S)-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)